3-Tert-butyl-6-(furan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Overview
Description
3-Tert-butyl-6-(furan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a useful research compound. Its molecular formula is C12H14N2O3 and its molecular weight is 234.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- An improved synthesis method for related furan dione compounds demonstrates the potential for efficient production and exploration of derivatives, offering insights into methods that could be applied to 3-Tert-butyl-6-(furan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione for various applications in organic and medicinal chemistry (Kappe, Kollenz, & Wentrup, 1994).
Reactivity and Functionalization
- The reactivity of tert-butyl isocyanide with specific diones leading to new trifluoromethylated furan derivatives points to the possibility of creating a range of functionalized molecules from the base chemical structure for pharmaceutical and material science applications (Mosslemin, Yavari, Anary‐Abbasinejad, & Nateghi, 2004).
Applications in Heterocyclic Chemistry
- Synthesis studies involving furan derivatives and their reactions with dienophiles suggest potential applications in synthesizing complex heterocyclic compounds, which are crucial in the development of new drugs and materials (Mironov, Bagryanskaya, & Shults, 2016).
Novel Compound Synthesis
- Research into the straightforward synthesis of functionalized furo[3,4-d]pyrimidine-2,4-diones, through a three-step pathway, underscores the potential for generating a library of new heterocycles that could have varied scientific applications, from materials science to bioactive molecules (De Coen, Jatczak, Muylaert, Mangelinckx, & Stevens, 2015).
Bioactive Compound Development
- The synthesis and preliminary in vitro cytotoxic evaluation of dihydropyrimidine-2,4(1H,3H)-dione derivatives introduce a framework for developing new therapeutic agents, showcasing the potential medicinal chemistry applications of furan-based compounds (Udayakumar, Gowsika, & Pandurangan, 2017).
Properties
IUPAC Name |
3-tert-butyl-6-(furan-3-yl)-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-12(2,3)14-10(15)6-9(13-11(14)16)8-4-5-17-7-8/h4-7H,1-3H3,(H,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPPZYVOESBJFBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=O)C=C(NC1=O)C2=COC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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